molecular formula C16H24N4S B14001809 N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide CAS No. 86919-62-2

N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide

Katalognummer: B14001809
CAS-Nummer: 86919-62-2
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: YKFJXGTVWCAWFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is a complex organic compound with a unique structure that includes a pyridine ring, an azepane ring, and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate Schiff base, which is then reacted with azepane-1-carbothioamide under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as palladium (Pd) complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is unique due to its combination of a pyridine ring, azepane ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

86919-62-2

Molekularformel

C16H24N4S

Molekulargewicht

304.5 g/mol

IUPAC-Name

N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide

InChI

InChI=1S/C16H24N4S/c1-2-9-15(14-10-5-6-11-17-14)18-19-16(21)20-12-7-3-4-8-13-20/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,19,21)

InChI-Schlüssel

YKFJXGTVWCAWFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.